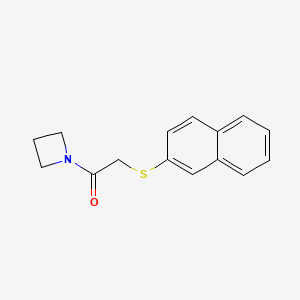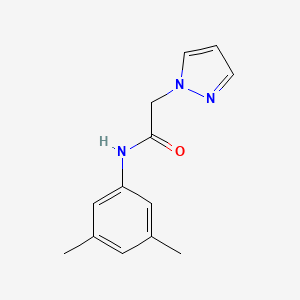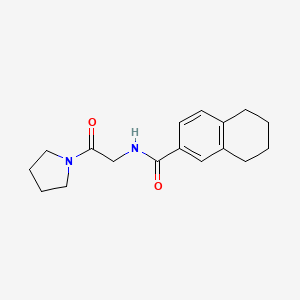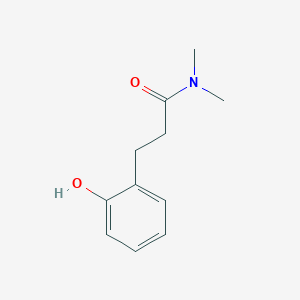
4-acetyl-N,1-dimethyl-N-phenylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N,1-dimethyl-N-phenylpyrrole-2-carboxamide, commonly known as ADP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. ADP belongs to the pyrrole-2-carboxamide family and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of ADP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. ADP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ADP has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
ADP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. ADP has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADP has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, ADP has some limitations, including its low bioavailability and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research of ADP. One direction is the development of new drugs based on the structure of ADP for the treatment of various diseases. Another direction is the investigation of the mechanism of action of ADP to better understand its therapeutic potential. Additionally, the development of new synthesis methods for ADP could improve its yield and purity, making it more accessible for research.
Métodos De Síntesis
The synthesis of ADP involves the reaction of 2-acetylpyrrole with dimethylamine and phenyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ADP. The synthesis method of ADP has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
ADP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. ADP has been used as a lead compound in the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-acetyl-N,1-dimethyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(18)12-9-14(16(2)10-12)15(19)17(3)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPUANANOZEUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)N(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N,1-dimethyl-N-phenylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
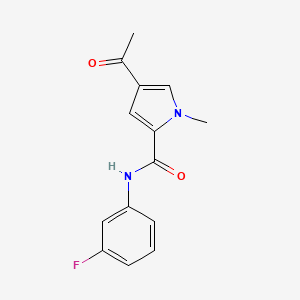

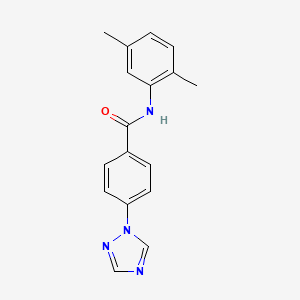
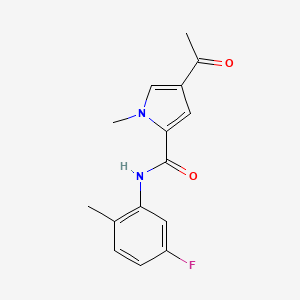
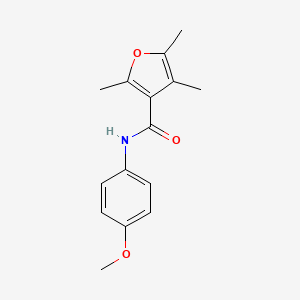
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)

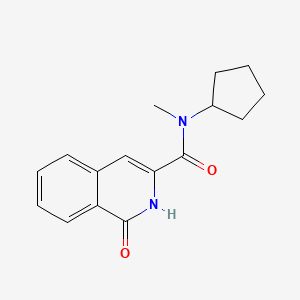
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
